N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)formamide
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Overview
Description
“N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)formamide” is a compound that has been studied for its potential pharmaceutical and therapeutic activities . It is a derivative of 4,5,6,7-tetrahydrobenzo[d]thiazole .
Synthesis Analysis
The synthesis of “this compound” derivatives involves the reaction of 2-bromodimedone with cyanothioacetamide . This reaction produces different heterocyclic derivatives .Scientific Research Applications
Synthesis and Structural Characterization
A study by Sagar et al. (2018) focused on synthesizing and structurally characterizing N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides, closely related to N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)formamide. These compounds, with different substituents, exhibited interesting molecular conformations and modes of supramolecular aggregation, contributing to the understanding of molecular interactions and structural dynamics in similar compounds (Sagar et al., 2018).
Antimicrobial Applications
Shams et al. (2011) reported the synthesis of novel antimicrobial dyes and their precursors based on 2-N-Acylamino-4,5,6,7-tetrahydro-benzo[b]thiophene systems, closely related to the chemical structure of interest. These compounds showed significant antimicrobial activity against most tested organisms and were applied in dyeing and textile finishing, highlighting their practical applications in various fields (Shams et al., 2011).
Antitumor Activity
Ostapiuk et al. (2017) synthesized a series of new compounds structurally similar to this compound. They investigated their antitumor activity and found that certain derivatives had significant effects, suggesting the potential of structurally similar compounds for cancer treatment (Ostapiuk et al., 2017).
Implication in Parkinson's Disease Treatment
Das et al. (2015) conducted a study on this compound related compounds as D2/D3 agonists. The study discovered compounds with high affinity and agonist activity, implying potential applications in treating Parkinson's Disease and protecting neurons from degeneration (Das et al., 2015).
Future Directions
The future directions of “N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)formamide” research could involve further optimization of the compound to develop new chemopreventive and chemotherapeutic agents against various types of cancer cell lines . Additionally, more research is needed to fully understand its mechanism of action and to evaluate its safety and hazards.
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)formamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c11-5-9-8-10-6-3-1-2-4-7(6)12-8/h5H,1-4H2,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XESJDUYKNSPXKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60572394 |
Source
|
Record name | N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60572394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
255842-07-0 |
Source
|
Record name | N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60572394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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